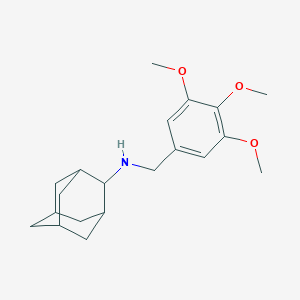METHOXY]-3-METHOXYPHENYL}METHYL)AMINE](/img/structure/B494841.png)
[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE is a complex organic compound characterized by the presence of a benzodioxole ring, a pyridyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the pyridyl and methoxyphenyl groups. Key steps include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Pyridyl Group: The pyridyl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Methoxyphenyl Group Addition: The methoxyphenyl group is typically added through etherification reactions using methoxyphenol and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl){4-[(6-chloro-2-pyridyl)methoxy]-3-methoxyphenyl}methanamine: Similar structure with a different position of the chlorine atom on the pyridyl ring.
N-(1,3-benzodioxol-5-ylmethyl){4-[(6-fluoro-3-pyridyl)methoxy]-3-methoxyphenyl}methanamine: Fluorine substitution instead of chlorine.
Uniqueness
[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzodioxole and pyridyl groups, along with the methoxyphenyl moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H21ClN2O4 |
|---|---|
Molecular Weight |
412.9g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H21ClN2O4/c1-26-20-8-15(2-5-18(20)27-13-17-4-7-22(23)25-12-17)10-24-11-16-3-6-19-21(9-16)29-14-28-19/h2-9,12,24H,10-11,13-14H2,1H3 |
InChI Key |
BJTCCGOLJYSKPQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC4=CN=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC4=CN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B494761.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine](/img/structure/B494763.png)
![4-amino-N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494764.png)
![4-{2-[(Naphthalen-1-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B494766.png)
![4-amino-N-(2-{[2-(benzyloxy)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494767.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B494769.png)
![2-(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B494770.png)

![{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE](/img/structure/B494773.png)
![4-{2-[(2-Ethoxy-3-methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B494774.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494775.png)
![({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B494776.png)
![4-amino-N-{2-[(3-bromo-4,5-diethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494778.png)
![N-(3-bromo-5-ethoxy-4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494780.png)
